[3-(Cyclohexyloxy)phenyl]boronic acid
Overview
Description
Mechanism of Action
Target of Action
The primary target of [3-(Cyclohexyloxy)phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, this compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
It is known that boronic acids, in general, have high solubility in most polar organic solvents and are poorly soluble in hexanes and carbon tetrachloride .
Result of Action
The result of the action of this compound in the SM coupling reaction is the formation of a new carbon-carbon bond . This bond formation is a critical step in the synthesis of various organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions. The SM coupling reaction, in which this compound participates, is known for its mild and functional group tolerant reaction conditions . Furthermore, the stability of this compound contributes to its efficacy in the SM coupling reaction .
Biochemical Analysis
Biochemical Properties
[3-(Cyclohexyloxy)phenyl]boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which makes them useful in enzyme inhibition studies . The interactions of this compound with biomolecules are primarily based on its ability to form stable complexes with hydroxyl groups, which can inhibit the activity of certain enzymes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, boronic acids have been shown to inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis in cancer cells . This compound’s ability to modulate cellular processes makes it a valuable tool in cancer research and therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming reversible covalent bonds with serine or threonine residues. This binding inhibits enzyme activity, leading to changes in cellular processes . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. This compound is relatively stable under normal laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to inhibit enzyme activity over extended periods.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways . For example, boronic acids are known to inhibit serine proteases, which play a crucial role in protein metabolism and cellular signaling.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, it can be localized to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting sequences . This localization can affect the compound’s activity and function, as it interacts with different biomolecules in various cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Cyclohexyloxy)phenyl]boronic acid typically involves the reaction of 3-bromophenol with cyclohexanol in the presence of a base to form 3-(cyclohexyloxy)phenol. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
[3-(Cyclohexyloxy)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phenolic compounds.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
[3-(Cyclohexyloxy)phenyl]boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the cyclohexyloxy group, making it less hydrophobic.
4-(Cyclohexyloxy)phenylboronic acid: Similar structure but with the cyclohexyloxy group at a different position on the phenyl ring.
Uniqueness
[3-(Cyclohexyloxy)phenyl]boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the cyclohexyloxy group enhances its hydrophobicity and can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
(3-cyclohexyloxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO3/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h4-5,8-9,11,14-15H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZKDQGRYCFMAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC2CCCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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